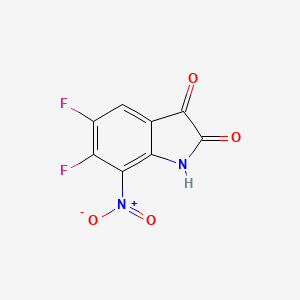

5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H2F2N2O4 . It is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

Indole derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.11 . Further physical and chemical properties can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications

Antituberculosis Activity

5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione derivatives have been studied for their antituberculosis activity. Notably, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis H37Rv in vitro, highlighting their potential as antituberculosis agents (Karalı et al., 2007).

Corrosion Inhibition

Some derivatives of 5-nitro-1H-indole-2,3-dione, closely related to this compound, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These compounds demonstrated notable corrosion inhibition in sea water for carbon steel, suggesting their potential application in corrosion prevention (Ahmed et al., 2018).

Bioactive Schiff Bases

Schiff bases derived from nitro-indol-2,3-diones, similar to this compound, have been synthesized and complexed with palladium(II) and platinum(II). These complexes displayed appreciable fungicidal and bactericidal properties, indicating their potential use in biocidal applications (Sharma et al., 2009).

Antimicrobial Activity

Sulfur-containing Schiff base complexes involving 5-nitro-1H-indole-2,3-dione showed significant antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests the potential of using this compound derivatives in antimicrobial applications (Malik et al., 2010).

Cytotoxicity and Antiviral Activity

Derivatives of 5-nitro-1H-indole-2,3-dione have been synthesized and evaluated for their cytotoxicity and antiviral activity. Certain compounds demonstrated marked effects against cancer cell lines and pathogenic viruses, indicating potential therapeutic applications (Karalı, 2002); (Terzioğlu et al., 2005).

Antimicrobial and Fluorinated Compounds

Strategic synthesis of fluorinated 1,3-dihydro-indol-2-ones, structurally similar to this compound, demonstrated good antimicrobial activities against bacteria and fungi. This highlights the potential of fluorinated derivatives in antimicrobial research (Chundawat et al., 2016).

Chemical Sensing

1H-Indole-2,3-dione compounds, closely related to this compound, have been used as chemosensor agents for detecting Fe3+ ions. This application is based on their amide and carbonyl functional groups capable of binding and chelating metal ions, suggesting potential in chemical sensing technologies (Fahmi et al., 2019).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further understanding the biological activities of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione and its potential applications in medicine and other fields.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The exact interaction and resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the biological context.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

5,6-difluoro-7-nitro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2O4/c9-3-1-2-5(11-8(14)7(2)13)6(4(3)10)12(15)16/h1H,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCGUBSCJFKRMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)[N+](=O)[O-])NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1251925-00-4 |

Source

|

| Record name | 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)